molecular formula C8H4BrF2NS B2808772 5-Bromo-3-(difluoromethyl)-2,1-benzothiazole CAS No. 2248369-02-8

5-Bromo-3-(difluoromethyl)-2,1-benzothiazole

Cat. No.: B2808772
CAS No.: 2248369-02-8
M. Wt: 264.09
InChI Key: FGENEQILKNXZHR-UHFFFAOYSA-N
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Description

5-Bromo-3-(difluoromethyl)-2,1-benzothiazole: is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This specific compound is characterized by the presence of a bromine atom at the 5th position and a difluoromethyl group at the 3rd position on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a brominated benzothiazole derivative with a difluoromethyl boronic acid or its ester in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions, making it a preferred method for the synthesis of this compound.

Industrial Production Methods: In an industrial setting, the production of 5-Bromo-3-(difluoromethyl)-2,1-benzothiazole may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-3-(difluoromethyl)-2,1-benzothiazole can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the sulfur atom in the benzothiazole ring.

    Coupling Reactions: The difluoromethyl group can be involved in various coupling reactions, such as the formation of carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

  • Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
  • Oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced benzothiazole derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-3-(difluoromethyl)-2,1-benzothiazole is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit biological activities such as antimicrobial or anticancer properties.

Industry: The compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(difluoromethyl)-2,1-benzothiazole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity and selectivity towards these targets. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    5-Bromo-2-(difluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a benzothiazole ring.

    5-Bromo-3-(difluoromethyl)-2-methoxypyridine: Contains a methoxy group instead of a benzothiazole ring.

    5-Bromo-3-(difluoromethyl)isoquinoline: Features an isoquinoline ring, differing in the position of nitrogen and the overall ring structure.

Uniqueness: 5-Bromo-3-(difluoromethyl)-2,1-benzothiazole is unique due to the presence of both bromine and difluoromethyl groups on a benzothiazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science.

Properties

IUPAC Name

5-bromo-3-(difluoromethyl)-2,1-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NS/c9-4-1-2-6-5(3-4)7(8(10)11)13-12-6/h1-3,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGENEQILKNXZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC(=C2C=C1Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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